[Li].NCCCCCCNc1nc2c(N)ncnc2n1C3OC(COP(O)(O)=O)C(O)C3O
. This string represents the structure of the molecule in a linear format, which can be used to generate a 2D or 3D structure. The compound is derived from adenosine, a crucial nucleoside in cellular metabolism, where it participates in energy transfer and signal transduction. The lithium salt form enhances its solubility and stability in biological applications. Its chemical structure includes a modified amino group at the 8-position of the adenosine molecule, which is essential for its biological activity. The compound's classification falls under nucleotides, specifically as an adenosine derivative with potential applications in molecular biology and biochemistry .
The synthesis of 8-(6-aminohexyl)amino-adenosine 5'-monophosphate lithium salt involves several key steps:
The synthesis parameters include maintaining room temperature during reactions for optimal coupling efficiency, which can range from 70% to 95% after a typical duration of two hours .
The molecular formula for 8-(6-aminohexyl)amino-adenosine 5'-monophosphate lithium salt is . The structure consists of:
The presence of the amino group enhances its interaction with biological molecules, particularly in transcription processes .
8-(6-aminohexyl)amino-adenosine 5'-monophosphate lithium salt participates in several notable chemical reactions:
The mechanism of action for 8-(6-aminohexyl)amino-adenosine 5'-monophosphate lithium salt primarily revolves around its role as a nucleotide analog that can influence RNA polymerase activity during transcription initiation. Although it does not initiate transcription itself, it serves as a substrate that can be incorporated into RNA chains under specific conditions.
Experimental data indicate that modifications at the N6 position of adenine maintain transcription initiation capacity, while alterations at the 8-position may disrupt this functionality . The compound's structural features allow it to interact with RNA polymerase complexes, affecting their activity indirectly.
The physical and chemical properties of 8-(6-aminohexyl)amino-adenosine 5'-monophosphate lithium salt include:
These properties make it suitable for various laboratory applications, particularly in biochemical assays where solubility and stability are critical .
8-(6-aminohexyl)amino-adenosine 5'-monophosphate lithium salt has several scientific applications:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1